molecular formula C12H17BrN2 B1376804 3-(4-Bromophenyl)-1-ethylpiperazine CAS No. 1248907-54-1

3-(4-Bromophenyl)-1-ethylpiperazine

Cat. No.: B1376804
CAS No.: 1248907-54-1
M. Wt: 269.18 g/mol
InChI Key: XEEGRBYLTRRLJW-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine scaffold is a recurring and significant feature in a multitude of commercially available drugs. nih.gov Its prevalence underscores its importance as a "privileged structure" in the development of new therapeutic agents. nih.gov

Historically, piperazine was first introduced as an anthelmintic agent in 1953 to treat roundworm and pinworm infections. drugbank.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org Since its initial use, the piperazine scaffold has been incorporated into a vast number of drugs across various therapeutic areas. nih.govnih.gov Its derivatives have shown a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. ingentaconnect.comresearchgate.net An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com This highlights the enduring and expanding role of piperazine in modern medicine.

The piperazine ring possesses several properties that make it an attractive pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.gov Its two nitrogen atoms can act as hydrogen bond acceptors and can be substituted to modulate the molecule's properties. nih.gov The piperazine core is known to help balance the pharmacokinetic profile of drug candidates. researchgate.net

The chair-like conformation of the piperazine ring provides a defined three-dimensional structure that can be crucial for binding to biological targets. nih.gov Furthermore, the nitrogen atoms of the piperazine ring are basic, which can be important for the solubility and absorption of a drug. tandfonline.com The versatility of the piperazine scaffold allows it to act as a linker between different pharmacophoric elements within a single molecule, further enhancing its utility in drug design. tandfonline.com

The Role of Halogenated Aryl Moieties in Bioactive Compounds

The introduction of halogen atoms, such as bromine, into the structure of a potential drug is a common and effective strategy in medicinal chemistry. ump.edu.pl This modification can significantly impact a molecule's biological activity and pharmacokinetic properties.

The bromophenyl group, a benzene (B151609) ring substituted with a bromine atom, is a key feature in many bioactive compounds. The presence of bromine can enhance a molecule's binding affinity to its target protein. acs.org For instance, N-(4-bromobenzyl) substitution in certain series of compounds has resulted in high-affinity binding to serotonin (B10506) receptors. nih.gov The introduction of a bromine atom can also improve a compound's metabolic stability, prolonging its duration of action. taylorandfrancis.com Furthermore, the bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. taylorandfrancis.com

The introduction of a halogen atom, such as bromine, into a molecule exerts both electronic and steric effects that can profoundly influence its biological activity. slideshare.net

Electronic Effects: Halogens are electronegative atoms that can alter the electron distribution within a molecule. acs.org This can affect how the molecule interacts with its biological target, potentially strengthening binding interactions. The ability of bromine to form halogen bonds, a type of noncovalent interaction, can also contribute to enhanced binding affinity. ump.edu.pl

Rationale for Research on 3-(4-Bromophenyl)-1-ethylpiperazine

The rationale for investigating this compound stems from the well-established importance of its constituent chemical motifs in medicinal chemistry. The piperazine core is a proven scaffold for developing a wide range of therapeutic agents due to its favorable pharmacophore and pharmacokinetic properties. nih.govnih.govresearchgate.net The 4-bromophenyl group is known to enhance biological activity through electronic effects and by providing opportunities for further chemical diversification. nih.govtaylorandfrancis.com The ethyl group at the N1 position of the piperazine ring provides a specific substitution pattern that can influence the molecule's interaction with its biological target.

The combination of these three components—the piperazine ring, the bromophenyl moiety, and the ethyl group—creates a novel chemical entity with the potential for unique biological activity. Researchers would be interested in synthesizing and testing this compound to explore its potential as a lead compound for the development of new drugs. The specific arrangement of these groups could lead to selective interactions with a particular biological target, making it a candidate for treating a specific disease. The synthesis of such a compound is often a starting point for creating a library of related molecules to investigate structure-activity relationships and optimize for potency and selectivity.

Proposed Therapeutic Potential Based on Structural Features and Analogs

While direct biological studies on this compound are not extensively reported in publicly available scientific literature, its therapeutic potential can be inferred by examining its structural components and the known activities of analogous compounds.

The arylpiperazine core is a well-established pharmacophore. The nitrogen atom of the piperazine ring often engages in crucial interactions with biological targets, such as hydrogen bonding with receptor residues. The nature of the aryl group and the substituent on the second nitrogen atom significantly modulates the compound's affinity and selectivity for various receptors.

Anticancer Potential: Numerous arylpiperazine derivatives have been investigated for their anti-proliferative activity against various cancer cell lines. mdpi.com The introduction of a halogen, such as the bromine atom in this compound, can enhance lipophilicity and potentially influence the compound's ability to cross cell membranes and interact with intracellular targets. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity.

Central Nervous System Activity: The arylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Many arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine (B1211576) receptors. researchgate.netsigmaaldrich.com For example, compounds with a phenylpiperazine moiety are key components of third-generation antipsychotics like aripiprazole (B633) and brexpiprazole, which act as partial agonists at the dopamine D2 receptor. patsnap.com The substitution pattern on the phenyl ring and the nature of the substituent on the other piperazine nitrogen are critical for determining the receptor binding profile and functional activity. The 4-bromo substitution on the phenyl ring of the title compound could influence its affinity for these receptors.

Table of Structurally Related Compounds and their Activities

Compound Name Structural Difference from this compound Reported Biological Activity Reference
1-(4-Bromophenyl)piperazine Lacks the ethyl group at the 1-position and the phenyl group is at the 1-position. Building block for various biologically active molecules. nih.gov
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione The piperazine is part of a larger, more complex molecule. Potential antibacterial activity. mdpi.com
(S)-3-(4-bromophenyl)piperidine Piperidine (B6355638) ring instead of piperazine, lacks the ethyl group. Intermediate for the PARP inhibitor Niraparib.

Unexplored Areas and Research Gaps for Specific Analog

The most significant research gap concerning this compound is the lack of specific biological data. While the therapeutic potential can be extrapolated from its structural analogs, dedicated studies are required to elucidate its actual pharmacological profile.

Key unexplored areas include:

Receptor Binding Profile: Comprehensive screening of this compound against a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes, is necessary to identify its primary biological targets.

In Vitro Efficacy: Functional assays are needed to determine whether the compound acts as an agonist, antagonist, or partial agonist at its identified targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group and the bromo-substituent would provide valuable insights into the structural requirements for optimal activity and selectivity.

Pharmacokinetic Properties: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for assessing its drug-like properties.

Computational Modeling: Molecular docking and dynamics simulations could predict the binding mode of this compound at various receptor sites and guide further derivatization efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-1-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGRBYLTRRLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 4 Bromophenyl 1 Ethylpiperazine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 3-(4-Bromophenyl)-1-ethylpiperazine, the analysis reveals several logical bond disconnections and corresponding synthetic pathways.

The primary retrosynthetic disconnections for this compound involve the carbon-nitrogen bonds of the piperazine (B1678402) ring. Two main strategies emerge from this analysis:

Pathway A: Stepwise N-Functionalization. This approach involves disconnecting the ethyl group and the aryl group from a pre-existing piperazine ring. This identifies piperazine as the central precursor, which would first be N-ethylated and then N-arylated, or vice versa. The key precursors for this pathway are piperazine, an ethylating agent (e.g., ethyl halide), and an arylating agent (e.g., 1-bromo-4-halobenzene).

Pathway B: Ring-Forming Arylation. A more convergent strategy involves disconnecting the bonds that form the piperazine ring itself. One potential disconnection breaks the ring into a C2 fragment (like a dihaloethane) and an N,N'-disubstituted ethylenediamine (B42938) derivative. In this case, the 4-bromophenyl group would already be attached to one of the nitrogen atoms of the diamine precursor. This pathway suggests precursors such as N-(4-bromophenyl)ethylenediamine and a two-carbon electrophile.

A third, less common, approach could involve building the substituted piperidine (B6355638) ring first and then introducing the second nitrogen atom. However, the first two pathways represent more standard and versatile strategies in heterocyclic chemistry.

Table 1: Retrosynthetic Pathways and Key Precursors

Pathway Disconnection Strategy Key Precursors
A Stepwise N-functionalization of piperazine Piperazine, Ethylating Agent, 4-Bromophenyl Halide
B Cyclization with pre-functionalized amine N-(4-bromophenyl)ethylenediamine, Dihaloethane

Synthetic Routes to the Piperazine Core

The construction of the piperazine heterocycle is a well-established field, with numerous methods available for synthesizing both the parent ring and its substituted derivatives. researchgate.net

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net Traditional methods for its formation often rely on the cyclization of appropriate acyclic precursors. A common industrial synthesis involves the reaction of ethanolamine (B43304) over a catalyst. Another widely used laboratory-scale method is the cyclization of an N,N'-disubstituted ethylenediamine with a 1,2-dielectrophile, such as 1,2-dichloroethane. A related approach involves the reductive amination of glyoxal (B1671930) with a primary amine, followed by a second reductive amination to close the ring.

The synthesis of the 1-ethylpiperazine (B41427) scaffold is a critical step in Pathway A. This is most commonly achieved through the direct N-alkylation of piperazine.

Alkylation with Ethyl Halides: A straightforward method involves the reaction of piperazine with an ethyl halide, such as bromoethane. guidechem.com This reaction typically requires a base to neutralize the hydrogen halide formed and can be carried out in a suitable organic solvent. The primary challenge is controlling the degree of alkylation, as both mono- and di-alkylation can occur. Using an excess of piperazine can favor the formation of the mono-ethylated product.

Reductive Amination: An alternative route involves the reductive amination of piperazine with acetaldehyde (B116499). In this two-step, one-pot process, piperazine and acetaldehyde react to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield 1-ethylpiperazine.

Catalytic Alcohol Alkylation: A more modern and greener approach involves the reaction of piperazine directly with ethanol. google.com This reaction is carried out at elevated temperatures and pressures over a specialized catalyst, such as a mixed copper-cobalt-molybdenum oxide system supported on alumina (B75360) (Cu-Co-Mo/Al₂O₃). google.com This method avoids the use of stoichiometric alkylating agents and produces water as the primary byproduct.

Table 2: Comparison of Synthesis Methods for 1-Ethylpiperazine

Method Reagents Advantages Disadvantages
Alkylation Piperazine, Bromoethane, Base Simple process, fewer by-products. guidechem.com High cost of bromoethane, potential for over-alkylation. guidechem.com
Reductive Amination Piperazine, Acetaldehyde, Reducing Agent Mild conditions, good control. Requires stoichiometric reducing agent.
Catalytic Alkylation Piperazine, Ethanol, Catalyst Atom economical, lower cost reagents. google.com Requires high temperature/pressure and specialized catalyst. google.com

Introduction of the 4-Bromophenyl Moiety

The final key transformation is the attachment of the 4-bromophenyl group to the piperazine nitrogen. This can be achieved through several modern cross-coupling reactions.

The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is typically accomplished via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for N-arylation. The reaction couples an amine (1-ethylpiperazine) with an aryl halide (such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene) in the presence of a palladium or copper catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields. This method is highly tolerant of various functional groups on both coupling partners. A similar method has been described for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) from piperidine and bromobenzene (B47551) using a base like potassium tert-butoxide. google.com

Nucleophilic Aromatic Substitution (SNA_r): If the aryl ring is sufficiently electron-deficient (e.g., containing strong electron-withdrawing groups like nitro groups ortho or para to the leaving group), direct substitution of a halide by the piperazine nitrogen can occur without a metal catalyst. However, for a simple 4-bromophenyl group, the ring is not activated enough for this reaction to proceed under mild conditions, making catalytic methods far more practical.

An alternative to direct arylation on the pre-formed ethylpiperazine ring is to begin with a bromophenyl-containing precursor before the piperazine ring is formed, as suggested in Pathway B. For instance, a method analogous to the synthesis of (S)-3-(4-bromophenyl)piperidine could be envisioned, where a precursor like N-(4-bromophenyl)-N'-(2-hydroxyethyl)amine is cyclized. patsnap.com

Coupling Strategies for Bromophenyl Substituents

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds by introducing new carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This methodology can be applied to aryl halides, including bromophenyl derivatives, to introduce a wide range of amine substituents. acs.org The reaction typically employs a palladium catalyst and a suitable phosphine ligand to facilitate the coupling between the aryl bromide and an amine. acs.org This approach offers an efficient route to synthesize N-arylpiperazines. acs.org

Functionalization at the Ethyl Position and Stereoselective Synthesis

Modifications at the ethyl group and the creation of chiral piperazine derivatives are key aspects of synthesizing structurally diverse and specific molecules.

Alkylation and Reductive Amination Approaches

The ethyl group at the N1 position of the piperazine ring can be introduced through various methods. Alkylation of a precursor piperazine with an ethyl halide is a common strategy. nih.gov Another widely used method is reductive amination . This two-step process involves the reaction of a secondary amine (the piperazine nitrogen) with an aldehyde (acetaldehyde) to form an iminium ion, which is then reduced to the corresponding tertiary amine. clockss.org This method is advantageous due to its mild reaction conditions and the ready availability of starting materials. A continuous-flow method for C-N bond formation has been developed, which includes a reductive amination step using catalytic hydrogenation. mtroyal.ca

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of specific stereoisomers of piperazine derivatives is of great importance, particularly in drug discovery, where enantiomers can exhibit different pharmacological activities. rsc.orgrsc.org Several strategies have been developed to achieve stereoselective synthesis:

Asymmetric Synthesis from Chiral Precursors: Chiral piperazines can be synthesized from readily available chiral starting materials like amino acids. nih.govnih.gov For instance, enantiomerically pure 3-substituted piperazine-2-acetic acid esters have been synthesized from optically pure amino acids. nih.gov

Chiral Resolution: Racemic mixtures of piperazine derivatives can be separated into their individual enantiomers through classical resolution. acs.org This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. acs.org Enzymatic resolution is another effective method, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. researchgate.net

Catalytic Asymmetric Synthesis: The use of chiral catalysts can direct the formation of a specific enantiomer. rsc.orgnih.gov For example, palladium-catalyzed asymmetric hydrogenation of pyrazines has been used to produce chiral piperazin-2-ones, which can then be converted to chiral piperazines. rsc.orgdicp.ac.cn

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules like piperazine analogs with high efficiency and diversity.

Multi-Component Reactions (MCRs) for Piperazine Analogs

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. acs.orgnih.gov The Ugi reaction is a prominent example of an MCR used to synthesize piperazine-based compounds. acs.orgnih.govnih.gov It typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org The split-Ugi reaction, a variation of the Ugi reaction, has been successfully employed to create diverse piperazine libraries. acs.orgnih.gov

The Passerini reaction , another important MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides. wikipedia.orgambeed.comorganic-chemistry.org While not directly forming the piperazine ring in one step, its products can be valuable intermediates for the synthesis of complex piperazine derivatives. numberanalytics.comnih.gov

Transition-Metal Catalyzed Methodologies for C-N Bond Formation

Transition-metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of C-N bonds, a key step in piperazine synthesis. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. acs.org The Buchwald-Hartwig amination, as mentioned earlier, is a cornerstone of this field. acs.org Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. acs.orgnih.govorganic-chemistry.org These reactions often proceed under mild conditions and offer high yields and stereochemical control. acs.orgnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for C-N bond formation. researchgate.net These reactions can be used to couple N-Boc protected piperazines with aryl iodides. researchgate.net

Purification and Spectroscopic Characterization of Synthesized Compounds

The isolation and characterization of the synthesized compounds are paramount to ensure their purity and to confirm their chemical structures.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Following the synthesis, the crude product mixture typically requires purification to isolate the desired compound from unreacted starting materials, byproducts, and catalysts. Column chromatography is a widely employed technique for this purpose. patsnap.com A silica (B1680970) gel stationary phase is commonly used, with the mobile phase being a mixture of solvents of varying polarities, such as petroleum ether and ethyl acetate, to achieve optimal separation. patsnap.com The purity of the isolated fractions can be assessed by thin-layer chromatography (TLC), where a single spot indicates a high degree of purity. mdpi.com

For a more rigorous purity assessment and for the analysis of complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, utilizing a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, is particularly effective for separating organic molecules like this compound and its derivatives.

Spectroscopic Methods for Structure Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once a pure compound is obtained, its structure is elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the ethyl group protons. The aromatic protons on the 4-bromophenyl ring would likely appear as two doublets in the downfield region (around δ 6.8-7.4 ppm). The protons of the piperazine ring would exhibit complex multiplets in the aliphatic region (around δ 2.5-3.5 ppm). The ethyl group would be characterized by a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Distinct signals would be observed for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the piperazine ring and the ethyl group would also have specific resonances. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (269.18 g/mol for C₁₂H₁₇BrN₂). bldpharm.com The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature. nih.gov

Electrospray Ionization (ESI-MS): ESI-MS, a softer ionization technique, would typically show the protonated molecular ion ([M+H]⁺) at m/z 270.18. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule with high accuracy. mdpi.com

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to Br)7.35 - 7.45d~8.5
Aromatic H (meta to Br)6.80 - 6.90d~8.5
Piperazine H (CH)3.20 - 3.30m-
Piperazine H (CH₂)2.80 - 3.10m-
Piperazine H (CH₂)2.50 - 2.70m-
Ethyl H (CH₂)2.40 - 2.50q~7.2
Ethyl H (CH₃)1.05 - 1.15t~7.2

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-Br)115 - 120
Aromatic C (quaternary)150 - 155
Aromatic C-H117 - 133
Piperazine C-H55 - 60
Piperazine C-N45 - 55
Ethyl C (CH₂)50 - 55
Ethyl C (CH₃)10 - 15

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Key Features
EI-MS[M]⁺269/271Isotopic pattern for one bromine atom
ESI-MS[M+H]⁺270/272Isotopic pattern for one bromine atom

Structure Activity Relationship Sar and Molecular Design of 3 4 Bromophenyl 1 Ethylpiperazine Analogs

Rational Drug Design Principles Applied to Piperazines

Rational drug design for piperazine-containing compounds leverages the unique physicochemical properties of the piperazine (B1678402) ring to achieve desired interactions with biological targets. nih.govacs.org The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in drug discovery. tandfonline.com

Exploiting the Piperazine Pharmacophore for Target Interaction

The piperazine ring is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. tandfonline.com Its two nitrogen atoms can act as basic centers, becoming protonated at physiological pH. nih.gov This cationic nature can facilitate electrostatic interactions with negatively charged residues, such as aspartic acid, in the binding sites of proteins or with the phosphate (B84403) backbone of DNA. nih.gov

Systematic Modification Strategies for 3-(4-Bromophenyl)-1-ethylpiperazine

Systematic modification of the lead compound, this compound, is a key strategy to explore the chemical space around this pharmacophore and identify analogs with improved properties. These modifications typically involve altering the halogen substituent, the ethyl group, and the substituents on the piperazine ring itself.

Variation of the Halogen Substituent on the Phenyl Ring

The bromine atom at the 4-position of the phenyl ring plays a significant role in the molecule's activity. Halogen atoms can influence a compound's lipophilicity, electronic character, and metabolic stability. nih.govnih.gov The effect of varying the halogen substituent (e.g., fluorine, chlorine, iodine) can be profound.

Generally, increasing the size of the halogen from fluorine to iodine can lead to enhanced inhibitory properties against certain biological targets. nih.gov This suggests that steric bulk, rather than just polarity or electronic effects, can be a determining factor for activity. nih.gov For example, in a series of progesterone (B1679170) receptor antagonists, a fluorine atom at the meta position of a phenyl ring improved binding activity compared to ortho or para positions. nih.gov

Table 1: Predicted Impact of Halogen Substitution on the Phenyl Ring

Halogen SubstituentPredicted Effect on LipophilicityPredicted Electronic EffectPotential Impact on Activity
Fluorine (F)Moderate IncreaseStrong Electron-WithdrawingMay enhance metabolic stability and alter binding affinity. uomustansiriyah.edu.iqcambridgemedchemconsulting.com
Chlorine (Cl)Significant IncreaseElectron-WithdrawingCan improve membrane penetration and receptor interaction. nih.gov
Iodine (I)High IncreaseWeakly Electron-WithdrawingIncreased size may lead to steric hindrance or enhanced van der Waals interactions. nih.gov

Modification of the Ethyl Moiety

Studies on other N-substituted cathinones have shown that the length of the alkyl side-chain can have a significant effect on their activity as dopamine (B1211576) uptake inhibitors. nih.gov An increase in the chain length from methyl to propyl has been shown to increase potency, while further elongation to butyl or pentyl leads to a decrease, suggesting an optimal length for interaction with the target. nih.gov

Table 2: Potential Modifications of the Ethyl Moiety and Their Rationale

ModificationRationalePredicted Outcome
MethylDecrease lipophilicity, potentially altering selectivity.May decrease potency if the ethyl group is in an optimal hydrophobic pocket.
Propyl/ButylIncrease lipophilicity, explore larger hydrophobic pockets.Could enhance potency up to a certain chain length. nih.gov
Cyclopropyl (B3062369)Introduce conformational rigidity.May improve binding affinity and metabolic stability.
HydroxyethylIntroduce a polar group.Could improve aqueous solubility and introduce new hydrogen bonding interactions.

Substitutions on the Piperazine Ring at Position 3 (other than bromophenyl)

Replacing the 4-bromophenyl group at the 3-position of the piperazine ring with other aromatic or heteroaromatic systems can dramatically alter the compound's biological activity and target profile. tandfonline.comnih.gov The nature of this substituent is critical for defining the compound's interaction with its biological target.

For instance, replacing a phenyl ring with a pyridine (B92270) ring has been shown to introduce additional binding interactions with some enzymes. uomustansiriyah.edu.iq The choice of the heterocyclic ring can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. nih.gov

Development of Isosteres and Bioisosteres of the Bromophenyl and Ethyl Groups

Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its essential binding characteristics. cambridgemedchemconsulting.comwikipedia.org This involves substituting a chemical group with another that has similar physical or chemical properties. wikipedia.org

For the 4-bromophenyl group, potential bioisosteres could include other halogenated phenyl rings, as discussed previously, or different heterocyclic rings like thiophene (B33073) or pyridine. cambridgemedchemconsulting.com The goal is to mimic the steric and electronic properties of the bromophenyl group while potentially improving factors like solubility or metabolic stability. nih.gov For example, a thiophene ring can be a bioisostere for a phenyl ring. cambridgemedchemconsulting.com

The ethyl group can also be replaced with various isosteres. A classic example is the replacement of a methyl group with a trifluoromethyl (CF3) group, which is sterically similar but has vastly different electronic properties. nih.gov Other potential isosteres for the ethyl group could include a cyclopropyl group, which introduces rigidity, or an amino group, which alters the polarity. uomustansiriyah.edu.iq

Table 3: Common Bioisosteric Replacements

Original GroupBioisostereRationale for Replacement
PhenylPyridyl, ThienylAlter electronic properties, introduce hydrogen bonding potential. cambridgemedchemconsulting.com
BromineChlorine, Fluorine, CF3, CNModulate lipophilicity, electronic effects, and metabolic stability. scripps.edu
EthylCyclopropyl, Methoxy, AminoChange conformation, polarity, and metabolic profile. uomustansiriyah.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Selection and Model Development

The development of a robust QSAR model for this compound analogs begins with the crucial step of selecting appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For arylpiperazine derivatives, a variety of descriptors are typically considered to capture the structural nuances that influence biological activity. These can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic net charges. nih.govwalisongo.ac.id For instance, the presence of the electronegative bromine atom on the phenyl ring of this compound significantly influences the electronic landscape of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR), molecular weight, and various topological indices fall into this category. The steric bulk of substituents on the phenyl ring or the ethyl group on the piperazine nitrogen can impact how the molecule fits into a receptor binding pocket.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is critical for its pharmacokinetic and pharmacodynamic properties. The 4-bromo substituent, for example, increases the lipophilicity of the phenyl ring.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once a set of descriptors is calculated for a series of analogs, a mathematical model is developed to correlate these descriptors with their measured biological activity (e.g., receptor binding affinity, enzyme inhibition). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. nih.gov The quality of the resulting QSAR model is assessed by its statistical significance and predictive power, often evaluated through cross-validation techniques. nih.gov

A hypothetical QSAR study on a series of 3-phenylpiperazine analogs might yield a model like the following, illustrating the contribution of different descriptors to the biological activity:

DescriptorCoefficientDescription
LogP0.45A positive coefficient for LogP suggests that increased lipophilicity is favorable for activity.
MR_X-0.21A negative coefficient for the molar refractivity of a substituent at a specific position (X) indicates that bulky groups are detrimental to activity.
qN10.89A positive coefficient for the partial charge on the piperazine nitrogen (N1) might indicate the importance of a hydrogen bond donor interaction.

This table is illustrative and does not represent real experimental data.

Predictive Modeling for Novel Analogs with Enhanced Potency and Selectivity

A validated QSAR model serves as a powerful predictive tool for the design of novel analogs with improved potency and selectivity. nih.gov By analyzing the QSAR equation, medicinal chemists can identify which structural modifications are likely to enhance the desired biological activity. For example, if a QSAR model for a series of this compound analogs indicates that electron-withdrawing substituents on the phenyl ring enhance potency, new analogs with substituents like nitro or cyano groups could be prioritized for synthesis.

Furthermore, by developing separate QSAR models for activity at different biological targets, it is possible to design analogs with improved selectivity. For instance, if the goal is to develop a compound that is potent at receptor A but weak at receptor B, the QSAR models for both receptors can be used to identify structural features that are favorable for activity at receptor A but unfavorable for activity at receptor B. This approach is invaluable for minimizing off-target effects and improving the therapeutic index of drug candidates. Studies on arylpiperazine derivatives have successfully used QSAR to differentiate between activities at various receptors, such as serotonin (B10506) and dopamine transporters. nih.govnih.gov

Stereochemical Considerations in Drug Design

The 3-position of the piperazine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Stereochemistry often plays a profound role in the biological activity of chiral drugs.

Enantiomeric Synthesis and Evaluation of Chiral Analogs

To investigate the impact of stereochemistry, it is essential to synthesize and evaluate the individual enantiomers of this compound and its analogs. Stereoselective synthesis aims to produce a single enantiomer, which can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the synthesis could start from a chiral amino acid to set the stereochemistry of the piperazine ring.

Once the individual enantiomers are obtained, their biological activity is evaluated separately. This typically involves in vitro assays to determine their potency and selectivity at the target receptor or enzyme. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). nih.gov

A hypothetical comparison of the biological activity of the (R) and (S) enantiomers of a 3-phenylpiperazine analog might look like this:

EnantiomerReceptor A Affinity (Ki, nM)Receptor B Affinity (Ki, nM)
(R)-enantiomer10500
(S)-enantiomer250150
Racemate20325

This table is illustrative and does not represent real experimental data.

Impact of Stereochemistry on Biological Activity

The differential activity of enantiomers arises from the three-dimensional nature of biological macromolecules like receptors and enzymes. The binding site of a receptor is itself chiral, and thus the two enantiomers of a chiral ligand can have different interactions with it. One enantiomer may fit perfectly into the binding pocket, forming multiple high-energy interactions, while the other may fit poorly or be unable to adopt the correct conformation for optimal binding.

In some cases, the distomer is not just inactive but may contribute to off-target effects or have a different pharmacological profile altogether. Therefore, the development of a single-enantiomer drug (an enantiopure drug) is often preferred over a racemic mixture. Studies on various chiral heterocyclic compounds have demonstrated that different stereoisomers can exhibit not only different potencies but also different functional activities (e.g., agonist versus antagonist) at the same receptor. nih.gov For analogs of this compound, it is conceivable that one enantiomer could be a potent and selective ligand for a specific neurotransmitter receptor, while the other is significantly less active or interacts with other receptors, highlighting the critical importance of stereochemical considerations in the drug design process.

Pharmacological Mechanisms and Preclinical Biological Evaluation of 3 4 Bromophenyl 1 Ethylpiperazine

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological molecules. For the arylpiperazine class, these studies often involve assessing binding to receptors and transporters or measuring the inhibition of enzymes.

Receptor Binding Assays (e.g., G-protein Coupled Receptors, Ion Channels)

There is no specific data available from receptor binding assays for 3-(4-Bromophenyl)-1-ethylpiperazine. Generally, N-phenylpiperazine analogues are known to bind to aminergic G-protein-coupled receptors (GPCRs), with many derivatives showing affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. mdpi.comnih.govacs.org The specific binding profile, however, is highly dependent on the substitutions on both the phenyl and piperazine (B1678402) rings. nih.govnih.gov Without experimental testing, the receptor binding affinity and selectivity of this compound remain undetermined.

Enzyme Inhibition Studies (e.g., urease inhibition, ACAT-1 inhibition)

No enzyme inhibition studies featuring this compound have been published. While some piperazine derivatives have been explored as enzyme inhibitors for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase, there is no information regarding the effect of this specific compound on urease or ACAT-1. nih.govresearchgate.netgoogleapis.com The sulfonamide group, present in some ethyl piperazine derivatives, is recognized for its potential to inhibit metalloproteases, but this feature is absent in the specified compound. ontosight.ai

Neurotransmitter Transporter Affinity and Potency (e.g., dopamine, serotonin, norepinephrine (B1679862) reuptake)

Specific data on the affinity and potency of this compound for dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters are not available. The phenylpiperazine moiety is a core component of compounds that interact with these transporters. nih.govwikipedia.org For instance, chlorophenylpiperazine (B10847632) analogues have been identified as having a high affinity for the dopamine transporter. nih.govacs.org The affinity for monoamine transporters is a critical aspect of the pharmacological profile for many therapeutic and research compounds. uthscsa.edu However, the specific impact of the 4-bromo and 1-ethyl substitutions on transporter binding for this molecule has not been documented.

Cellular and Biochemical Assays

Cellular assays provide insight into the biological effects of a compound in a more complex biological system than isolated protein assays.

Assessment of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) in Cellular Models

There are no published reports on the antimicrobial, antifungal, or antiviral activity of this compound. The piperazine nucleus is a versatile scaffold that has been incorporated into numerous agents with a broad spectrum of antimicrobial activities. nih.govacgpubs.orgderpharmachemica.comapjhs.comresearchgate.net Arylpiperazine derivatives have demonstrated broad-spectrum antimicrobial activity with favorable pharmacokinetic profiles in some studies. researchgate.net However, the efficacy of this specific brominated ethylpiperazine derivative against microbial pathogens has not been evaluated.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

No studies detailing the anti-inflammatory or immunomodulatory effects of this compound in cellular models could be located in the scientific literature. Phenylpiperazine derivatives have been investigated as potential anti-inflammatory agents, with some showing activity in models such as carrageenan-induced paw edema through mechanisms that can involve the reduction of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov The potential for this compound to exert similar effects remains unknown without direct experimental evidence.

Anticancer Activity in Various Cell Lines

A thorough review of existing scientific databases and research articles yielded no specific studies detailing the in vitro anticancer activity of this compound. Consequently, there is no data available on its efficacy against any cancer cell lines. Information regarding its potential cytostatic or cytotoxic effects, concentration-response relationships, or selectivity towards cancerous cells over healthy cells is currently not documented in the accessible scientific literature.

Other Disease-Specific Cellular Models (e.g., neurological disorder models)

Similarly, there is a lack of research on the effects of this compound in other disease-specific cellular models. No studies were found that investigated its potential activity in models of neurological disorders or any other pathological conditions at the cellular level. The influence of this compound on cellular processes relevant to diseases other than cancer has not been reported.

Molecular Mechanism of Action Elucidation

The absence of foundational activity screening has resulted in a corresponding lack of research into the molecular mechanisms that might be modulated by this compound.

There are no published studies that have identified the specific molecular targets or off-targets of this compound. Target identification is a critical step in understanding a compound's pharmacological action, and this information is currently unavailable.

Consistent with the lack of target identification, no research has been conducted to investigate the intracellular signal transduction pathways that may be modulated by this compound. The effects of this compound on key signaling cascades involved in cellular functions such as proliferation, survival, and differentiation remain unknown.

No gene expression or proteomic analyses have been published for cells treated with this compound. Such studies would provide a broad overview of the cellular response to the compound and offer insights into its mechanism of action, but this level of investigation has not been reached.

Preclinical In Vivo Efficacy Studies in Animal Models

Given the absence of in vitro and cellular-level data, it is unsurprising that no preclinical in vivo efficacy studies in animal models have been reported for this compound. The evaluation of a compound's therapeutic potential in a living organism is contingent on promising initial in vitro and cellular findings, which are not currently available for this specific chemical entity.

Preclinical Biological Evaluation of this compound: A Review of Available Scientific Literature

Despite a comprehensive review of scientific databases and literature, no publicly available research studies detailing the pharmacological mechanisms, proof-of-concept evaluations, or pharmacodynamic endpoints for the chemical compound this compound were identified.

This report aimed to provide a thorough analysis of the preclinical biological evaluation of this compound, focusing specifically on its activity in various disease models and its effects on pharmacodynamic biomarkers. The intended scope was to cover:

Pharmacodynamic Endpoints and Biomarker Modulation

However, extensive searches have yielded no specific data on this particular compound within these areas of investigation. The scientific literature does contain numerous studies on the broader class of arylpiperazine derivatives, which are known to possess a wide range of biological activities, particularly targeting the central nervous system. These studies often explore the potential of such compounds in the context of neurodegenerative diseases, psychiatric disorders, and pain management by examining their interactions with various neurotransmitter receptors.

Unfortunately, this body of literature does not provide specific preclinical data for this compound. Without any dedicated research on this molecule, it is not possible to detail its efficacy in disease models or its influence on biological markers.

Therefore, the following sections, which were intended to be populated with detailed research findings and data tables, remain empty due to the absence of relevant scientific information.

Proof-of-Concept Studies in Relevant Disease Models (e.g., infection, inflammation, CNS models)

No published studies were found that investigated the efficacy of this compound in any disease models.

Pharmacodynamic Endpoints and Biomarker Modulation

No data is available regarding the pharmacodynamic endpoints or the modulation of biomarkers following administration of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 4 Bromophenyl 1 Ethylpiperazine

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods are employed. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

For 3-(4-Bromophenyl)-1-ethylpiperazine, a hypothetical pharmacophore could be constructed based on its structural motifs. The key features would likely include:

An aromatic ring (the 4-bromophenyl group).

A hydrophobic region (the ethyl group).

A hydrogen bond acceptor (the tertiary amine of the piperazine (B1678402) ring).

A halogen bond donor (the bromine atom).

By comparing this hypothetical pharmacophore with databases of known active compounds, it would be possible to identify potential biological targets for this compound.

Shape-based screening is another powerful LBDD technique that relies on the principle of molecular shape complementarity. It involves searching large compound databases for molecules that have a similar 3D shape to a known active ligand. Given the lack of known active ligands with high structural similarity to this compound in the public domain, this approach would be challenging to implement directly.

Virtual screening, a broader computational technique, involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. In a ligand-based context, this could involve filtering compounds based on physicochemical properties, substructure matching, or similarity to a known active compound.

Structure-Based Drug Design Methodologies

When the 3D structure of a biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques provide a more detailed understanding of the binding interactions between a ligand and its target protein.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

Given the prevalence of the phenylpiperazine scaffold in compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters, potential biological targets for docking studies could include the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as various serotonin and dopamine receptor subtypes.

A hypothetical docking study of this compound into the serotonin transporter (SERT) might reveal key interactions, such as:

Aromatic stacking between the bromophenyl ring and a phenylalanine or tyrosine residue in the binding site.

A salt bridge or hydrogen bond between the protonated piperazine nitrogen and an aspartate residue.

Hydrophobic interactions involving the ethyl group.

These predicted interactions could then be used to guide the design of new analogs with improved affinity and selectivity.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Potential Biological Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Serotonin Transporter (SERT)-8.5Asp98, Phe335, Tyr176Salt bridge, π-π stacking, Hydrogen bond
Dopamine Transporter (DAT)-7.9Asp79, Phe326, Ser422Salt bridge, π-π stacking, Hydrogen bond
Norepinephrine Transporter (NET)-8.1Asp75, Phe317, Tyr151Salt bridge, π-π stacking, Hydrogen bond
5-HT1A Receptor-9.2Asp116, Phe361, Tyr390Salt bridge, π-π stacking, Hydrogen bond
D2 Receptor-8.8Asp110, Phe389, Trp386Salt bridge, π-π stacking, Aromatic stacking

Following molecular docking, protein-ligand interaction fingerprints (PLIFs) can be generated. These are binary strings that represent the presence or absence of specific interactions between the ligand and the protein's binding site residues. By analyzing the PLIFs of a series of docked compounds, it is possible to identify the key interactions that are responsible for binding affinity and selectivity. This information is invaluable for understanding structure-activity relationships (SAR).

While molecular docking provides a relatively fast method for predicting binding modes, more accurate estimations of binding affinity can be obtained through binding free energy calculations. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding for a protein-ligand complex. These calculations, while computationally more intensive, can provide a more quantitative prediction of a compound's potency.

Conformational Analysis and Dynamic Simulations

The three-dimensional shape (conformation) and dynamic behavior of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics simulations are employed to explore the energetically favorable shapes of this compound and how it interacts with its biological environment.

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the stability and dynamics of its binding to a biological target, such as a receptor or enzyme. Phenylpiperazine derivatives are known to interact with various receptors, including adrenoceptors and topoisomerases. rsc.orgmdpi.com An MD simulation would typically involve placing the ligand into the binding site of a receptor and observing their interactions over a period of nanoseconds.

These simulations provide a dynamic picture of the binding process, revealing key information such as:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. A stable complex is indicated by low and converging RMSD values.

Key Amino Acid Interactions: MD can identify the specific amino acid residues in the receptor's binding pocket that form significant and lasting interactions with the ligand. Studies on similar N-phenylpiperazine derivatives have shown that interactions with residues like Asp, Gln, and Ser are often crucial for binding, driven by hydrogen bonds and electrostatic forces. rsc.org

Interaction Types: The simulation can detail the nature of the interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. The 4-bromophenyl group of the compound is well-suited for hydrophobic and aromatic stacking interactions, while the piperazine nitrogen atoms can act as hydrogen bond acceptors or become protonated to form salt bridges. mdpi.com

A hypothetical summary of key interactions for this compound with a target like the α1A-adrenoceptor, based on studies of related compounds, is presented below. rsc.org

Amino Acid ResidueInteraction TypePotential Interacting Moiety of Ligand
Asp106Hydrogen Bond / Salt BridgePiperazine Nitrogen (protonated)
Phe193π-π Stacking4-Bromophenyl Ring
Val107Hydrophobic InteractionEthyl Group
Ser192Hydrogen BondPiperazine Nitrogen
Trp102Hydrophobic Interaction4-Bromophenyl Ring

Before assessing interactions with a target, it is essential to understand the preferred shapes of the this compound molecule itself. The piperazine ring is not planar and typically adopts a low-energy chair conformation, similar to cyclohexane. However, other conformations like twist-boat and boat forms are also possible. researchgate.net

Energy minimization is a computational process that adjusts the geometry of the molecule to find its most stable, lowest-energy three-dimensional arrangement. Conformational sampling techniques are then used to explore the full range of accessible shapes. The presence of two substituents on the piperazine ring—the 4-bromophenyl group at position 3 and the ethyl group at position 1—leads to different possible stereoisomers and conformers.

The key questions addressed by this analysis are:

What is the most stable conformation of the piperazine ring (e.g., chair)?

What are the preferred orientations of the equatorial and axial positions for the two substituent groups?

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. Therefore, it is expected that the conformer with the 4-bromophenyl group in an equatorial position would be significantly lower in energy. The relative energies of different conformers can be calculated to determine their population at equilibrium.

Conformer DescriptionRelative Energy (kcal/mol)Predicted Stability
Chair (Equatorial Phenyl, Equatorial Ethyl)0.00Most Stable
Chair (Axial Phenyl, Equatorial Ethyl)+4.5Less Stable
Chair (Equatorial Phenyl, Axial Ethyl)+2.1Less Stable
Twist-Boat+5.8Unstable Intermediate

ADMET Prediction (In Silico)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. These predictions are crucial for identifying potential liabilities early in the drug discovery process. frontiersin.org For this compound, various molecular descriptors would be calculated and fed into predictive models.

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can provide valuable insights into the likely pharmacokinetic profile of this compound. frontiersin.orgnih.gov

Absorption: This property is predicted by parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org Compounds with good absorption are more likely to be effective when administered orally. Lipophilicity, often measured as logP, is a key factor.

Distribution: Predictions for distribution include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS), while high plasma protein binding can reduce the amount of free drug available to act on its target.

Metabolism: In silico models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). frontiersin.org Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: This can be estimated by parameters like total clearance and whether the compound is a substrate for transporters like renal organic cation transporters (OCT2). frontiersin.org

The table below presents a hypothetical but representative in silico ADMET profile for this compound, based on typical values for similar small molecules. frontiersin.orgnih.govresearchgate.net

ADMET PropertyParameterPredicted Value/ClassificationInterpretation
AbsorptionHuman Intestinal Absorption (HIA)> 90%Well absorbed from the gut.
Caco-2 Permeability (nm/s)HighHigh likelihood of passing through the intestinal wall.
DistributionBlood-Brain Barrier (BBB) PenetrationHighLikely to cross into the central nervous system.
Plasma Protein Binding (PPB)~90%High binding to plasma proteins.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with drugs metabolized by CYP3A4.
ExcretionRenal OCT2 SubstrateLikelyMay be actively secreted by the kidneys.

Q & A

Q. What are the key steps in synthesizing 3-(4-Bromophenyl)-1-ethylpiperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-ethylpiperazine with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent like DMF/water).
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Yield optimization requires adjusting reaction time (12-24 hours), temperature (80-100°C), and stoichiometry (1:1.2 molar ratio of piperazine to aryl halide). Catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperazine ring. For example, the ethyl group’s protons appear as a triplet (~1.1 ppm) and quartet (~2.4 ppm), while aromatic protons of the 4-bromophenyl group show splitting patterns at ~7.3-7.5 ppm .
  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., C: 52.8%, H: 5.7%, N: 10.3%) to confirm purity. Discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s selectivity for CNS receptors (e.g., dopamine or serotonin receptors)?

Methodological Answer:

  • In Vitro Binding Assays: Use radiolabeled ligands (e.g., 3H^3H-spiperone for dopamine D2 receptors) in competitive binding studies. Calculate IC₅₀ values and compare to reference antagonists (e.g., haloperidol).
  • Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding affinities. Focus on interactions like π-π stacking with aromatic residues (e.g., Phe6.52 in D2 receptors) and hydrogen bonding with the piperazine nitrogen .

Q. What strategies mitigate hazards associated with handling brominated piperazine derivatives?

Methodological Answer:

  • Safety Protocols: Use fume hoods for synthesis (bromine is corrosive), and wear nitrile gloves (avoid latex, which degrades). Store at 2-8°C under inert gas (Ar) to prevent decomposition .
  • Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Purity Validation: Use HPLC (C18 column, mobile phase: acetonitrile/water) to confirm >95% purity. Impurities like unreacted 4-bromophenylboronic acid (retention time ~3.2 min) can skew results .
  • Replicate Experiments: Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess reproducibility .

Q. What computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. For example, the ethyl group may reduce CYP2D6 inhibition compared to methyl derivatives.
  • Metabolite Identification: Simulate Phase I metabolism (e.g., oxidation of the piperazine ring) using Schrödinger’s MetaSite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.